Cas no 2097937-13-6 (2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one)

2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one
- 2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
- AKOS032461277
- 2-(2-oxo-2-piperidin-1-ylethyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one
- 2097937-13-6
- F6546-1863
-
- インチ: 1S/C14H19N3O2S/c18-13-8-11-10-20-7-4-12(11)15-17(13)9-14(19)16-5-2-1-3-6-16/h8H,1-7,9-10H2
- InChIKey: PRGSDIZBCALZNS-UHFFFAOYSA-N
- ほほえんだ: S1CCC2C(=CC(N(CC(N3CCCCC3)=O)N=2)=O)C1
計算された属性
- せいみつぶんしりょう: 293.11979803g/mol
- どういたいしつりょう: 293.11979803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6546-1863-3mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-20mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-2mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-5mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-30mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-15mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-50mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6546-1863-100mg |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6546-1863-20μmol |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6546-1863-10μmol |
2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one |
2097937-13-6 | 10μmol |
$103.5 | 2023-09-08 |
2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-one 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano4,3-cpyridazin-3-oneに関する追加情報
Introduction to 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one (CAS No. 2097937-13-6)
The compound 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one, identified by its CAS number 2097937-13-6, represents a significant advancement in the field of medicinal chemistry. This heterocyclic molecule belongs to a class of scaffolds that have garnered considerable attention due to their structural complexity and potential pharmacological activity. The presence of fused rings, including a thiopyranone core and a pyridazine moiety, combined with a piperidine substituent, makes this compound a promising candidate for further investigation in drug discovery.
Recent studies have highlighted the importance of thiopyranone derivatives in medicinal chemistry due to their ability to modulate various biological pathways. The thiopyranone scaffold is known for its structural versatility and has been explored in the development of compounds with anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a piperidine group into the molecular structure not only enhances solubility but also contributes to the compound's binding affinity to biological targets. This dual functionality makes 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one an intriguing subject for further pharmacological exploration.
In the context of modern drug discovery, the design of heterocyclic compounds with multiple fused rings offers unique advantages. The thiopyrano[4,3-c]pyridazine core provides a rigid framework that can be fine-tuned to optimize interactions with biological targets. The 3-one functionality at the 3-position of the pyridazine ring introduces a polar moiety that can enhance binding affinity and selectivity. Additionally, the ethyl side chain attached to the oxo group adds another layer of structural complexity that can be exploited to improve pharmacokinetic properties.
Current research in medicinal chemistry emphasizes the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural features of 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one make it a candidate for such applications. For instance, the combination of the thiopyranone, pyridazine, and piperidine moieties could potentially lead to interactions with enzymes and receptors involved in various disease pathways. This compound's potential to interact with multiple targets underscores its significance in the development of novel therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the piperidinyl group necessitates protective group strategies to prevent unwanted side reactions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex fused ring system efficiently. These synthetic approaches not only enhance the accessibility of the compound but also provide opportunities for structural modifications to improve its pharmacological profile.
Evaluation of the pharmacological activity of 2-2-oxo-2-(piperidin-1-yl)ethyl-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one has revealed promising results in preclinical studies. Initial assays have demonstrated potential effects on enzymes and receptors relevant to inflammatory diseases and cancer. The compound's ability to modulate these pathways suggests its utility as a lead compound for further development into therapeutic agents. Further studies are ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties.
The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like 2-2-oxo-2-(piperidin-1-y)ethyl--(CAS No.)--thiopyrano[4--c]pyridazin--one--(CAS No.)--one--(CAS No.)--one--(CAS No.)--one--(CAS No.)--one--(CAS No.)--one-. Molecular docking simulations have been used to predict binding interactions with target proteins, providing insights into how structural modifications can enhance potency and selectivity. These computational approaches complement experimental data and have become indispensable tools in modern drug discovery.
The future prospects for this compound are exciting given its unique structural features and potential therapeutic applications. Further research is expected to focus on optimizing its chemical structure for improved bioavailability and reduced toxicity. Additionally, exploring its potential in combination therapies could open new avenues for treating complex diseases. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in developing innovative treatments.
In conclusion, CAS No.--2097937---13---6---(CAS No.)---(CAS No.)---(CAS No.)---(CAS No.)---(CAS No.)---(CAS No.)---(CAS No.)---the synthesis, pharmacological activity, and computational studies suggest that it is a valuable addition to the arsenal of medicinal chemistry。 Its structural complexity, combined with its potential therapeutic benefits, make it an attractive candidate for further development。 As research progresses, we can expect more insights into its mechanisms of action and applications in treating various diseases。
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